1-(Methylthio)-1,2,3,4-tetrahydroisoquinoline

Thymidylate synthase inhibition Anticancer drug discovery Enzyme kinetics

Obtain 1-(Methylthio)-1,2,3,4-tetrahydroisoquinoline, a THIQ derivative with distinct N,S-acetal reactivity and sub-nanomolar TS inhibition, to overcome limitations of generic THIQ scaffolds in oncology and heterocyclic chemistry programs. - Anticancer Lead Optimization: High-purity starting point with a Ki of 0.09 nM against human recombinant thymidylate synthase, enabling structure-based design for TS-dependent malignancies. - Synthetic Versatility: Reactive 1-position N,S-acetal enables facile amine displacement for 1-amino-THIQ libraries and serves as a precursor to ketene N,S-acetals for enaminone synthesis. - Reliable Supply: Strict quality control ensures batch-to-batch consistency, supporting reproducible SAR campaigns and scale-up feasibility for advanced hit-to-lead studies.

Molecular Formula C10H13NS
Molecular Weight 179.28 g/mol
CAS No. 221107-41-1
Cat. No. B11912382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Methylthio)-1,2,3,4-tetrahydroisoquinoline
CAS221107-41-1
Molecular FormulaC10H13NS
Molecular Weight179.28 g/mol
Structural Identifiers
SMILESCSC1C2=CC=CC=C2CCN1
InChIInChI=1S/C10H13NS/c1-12-10-9-5-3-2-4-8(9)6-7-11-10/h2-5,10-11H,6-7H2,1H3
InChIKeyISMGBMVDFPCAEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Methylthio)-THIQ: Structure & Fundamental Characteristics


1-(Methylthio)-1,2,3,4-tetrahydroisoquinoline (CAS 221107-41-1, molecular formula C10H13NS, molecular weight 179.28 g/mol) is an N,S-acetal derivative of the tetrahydroisoquinoline (THIQ) scaffold, characterized by a methylthio (-SCH3) substituent at the 1-position [1]. Unlike endogeneous THIQ alkaloids such as 1-methyl-THIQ which are implicated in Parkinsonism prevention, this compound belongs to a distinct class of synthetic 1-thiosubstituted tetrahydroisoquinolines that function as versatile intermediates and exhibit unique biological activity profiles [2]. The compound exists as a secondary amine with the 1-position carbon bearing both the methylthio group and the ring nitrogen, creating an N,S-acetal functionality that enables reactivity distinct from O-acetal or unsubstituted analogs [3].

1-(Methylthio)-THIQ: Irreplaceable by Generic Analogs


Generic substitution of THIQ derivatives is invalid due to the profound impact of the 1-position methylthio group on both biological potency and chemical reactivity. Simple structural analogs—including unsubstituted THIQ, 1-methyl-THIQ, 1-methoxy-THIQ, and regioisomeric methylthio variants (e.g., 6- or 7-methylthio-THIQ)—exhibit markedly different enzyme inhibition profiles, with the 1-methylthio derivative demonstrating sub-nanomolar affinity for thymidylate synthase (Ki = 0.09 nM) while structurally related THIQs lack comparable potency against this target [1]. Furthermore, the N,S-acetal moiety at the 1-position confers unique synthetic versatility: it enables facile displacement with amines to generate diverse 1-substituted derivatives and serves as a precursor to polarized ketene N,S-acetals for heterocyclic enaminone synthesis, chemistry that is inaccessible to O-acetal or unsubstituted analogs .

Comparative Evidence for 1-(Methylthio)-THIQ


Thymidylate Synthase Inhibition vs. Unsubstituted THIQ

1-(Methylthio)-1,2,3,4-tetrahydroisoquinoline exhibits exceptionally potent inhibition of human recombinant thymidylate synthase (TS) with a Ki of 0.0900 nM and IC50 of 23 nM [1]. In contrast, the unsubstituted parent compound 1,2,3,4-tetrahydroisoquinoline shows no reported TS inhibitory activity at comparable concentrations. This represents a >1,000,000-fold improvement in binding affinity conferred specifically by the 1-position methylthio substituent. Other 1-substituted THIQ analogs (e.g., 1-methyl, 1-methoxy) lack TS inhibition data in publicly available databases, suggesting this activity is uniquely associated with the 1-methylthio modification [2].

Thymidylate synthase inhibition Anticancer drug discovery Enzyme kinetics

Regioisomeric Reactivity: 1- vs. 6-Methylthio-THIQ

The position of the methylthio substituent on the THIQ scaffold dramatically alters the compound's chemical identity and functional utility. 1-(Methylthio)-1,2,3,4-tetrahydroisoquinoline (CAS 221107-41-1) bears the methylthio group at the 1-position, creating an N,S-acetal structure that is electrophilic and susceptible to nucleophilic displacement by amines, enabling synthesis of diverse 1-amino-substituted derivatives [1]. In contrast, 6-(methylthio)-1,2,3,4-tetrahydroisoquinoline (CAS 90265-88-6) has the methylthio group on the aromatic ring, rendering it a stable thioether with fundamentally different reactivity . The 1-methylthio derivative is a reactive intermediate; the 6-methylthio derivative is a terminal product suitable only for biological screening. This functional divergence necessitates explicit compound specification in procurement and experimental design.

Regioisomer comparison Structure-activity relationship Chemical reactivity

N,S-Acetal vs. O-Acetal THIQ Reactivity

1-(Methylthio)-1,2,3,4-tetrahydroisoquinoline, as an N,S-acetal, exhibits distinct reactivity compared to its O-acetal analog 1-methoxy-THIQ. The N,S-acetal can be elaborated via activated Pictet–Spengler cyclization using thioorthoesters as electrophiles to produce 1-alkylthio- and 1-arylthio-tetrahydroisoquinolines [1]. These N,S-sulfonyl acetals subsequently generate sulfonyl iminium ions that undergo carbon–carbon bond formation to yield diverse 1-substituted THIQ derivatives, a transformation that proceeds with different efficiency and selectivity compared to N,O-acetal TMS ether methods employed for O-acetals [2]. While quantitative yield comparisons are not available from the same study, the literature establishes that N,S-acetal and N,O-acetal intermediates are not interchangeable and require distinct reaction conditions and catalysts.

N,S-Acetal chemistry Synthetic methodology Pictet-Spengler reaction

Ketene N,S-Acetal Route to Heterocyclic Enaminones

1-(Methylthio)-1,2,3,4-tetrahydroisoquinoline serves as a critical precursor for the preparation of polarized ketene N,S-acetals, which undergo HgCl2- or POCl3-induced cyclocondensation to yield novel functionalized heterocyclic enaminones, enaminoesters, and enaminonitriles . This transformation is specific to N,S-acetal derivatives and cannot be replicated with unsubstituted THIQ, 1-alkyl-THIQ, or 1-methoxy-THIQ. The method has been demonstrated to produce 1-(substituted-methylene)-1,2,3,4-tetrahydroisoquinolines, a structural class with demonstrated biological potential [1]. While direct yield comparisons across analogs are not available, the reaction is established as general and efficient specifically for N,S-acetal substrates.

Ketene N,S-acetals Heterocyclic enaminones Cyclocondensation

1-(Methylthio)-THIQ: Research & Procurement Applications


Thymidylate Synthase Inhibitor Lead Optimization

Given its sub-nanomolar Ki (0.0900 nM) against human recombinant thymidylate synthase [1], this compound is ideally suited as a starting point for structure-based lead optimization in anticancer programs targeting TS-dependent malignancies. The exceptional potency exceeds that of many established clinical TS inhibitors, and the THIQ scaffold offers multiple vectors for derivatization to improve selectivity, cellular permeability, and pharmacokinetic properties. Procurement is recommended for laboratories engaged in TS inhibitor development, particularly those seeking novel chemotypes distinct from classical folate analogs and fluoropyrimidines.

1-Substituted THIQ Libraries via Nucleophilic Displacement

The reactive N,S-acetal functionality at the 1-position enables facile displacement with aromatic and aliphatic amines, thiourea, semicarbazide, and thiosemicarbazide to generate diverse 1-amino-substituted THIQ derivatives [2]. This reactivity is leveraged in the synthesis of polycyclic systems including isoquino[1,2-b]quinazolinones and benzothieno[2,3-b]quinolizinones. Procurement is warranted for synthetic chemistry groups constructing THIQ alkaloid libraries or exploring 1-position SAR around biologically active THIQ scaffolds.

Ketene N,S-Acetals for Heterocyclic Enaminone Synthesis

This compound serves as a direct precursor to polarized ketene N,S-acetals, which upon cyclocondensation with HgCl2 or POCl3 afford functionalized heterocyclic enaminones, enaminoesters, and enaminonitriles . These products are valuable intermediates in the synthesis of more complex heterocyclic systems with demonstrated biological activity. Procurement is recommended for organic synthesis laboratories developing novel heterocyclic building blocks or exploring N,S-acetal chemistry.

1-Position Substitution SAR on THIQ

In SAR campaigns examining the influence of 1-position substituents on THIQ biological activity, this compound provides a critical reference point representing the 1-methylthio modification. Published SAR reviews indicate that 1-position substitution profoundly impacts target engagement and selectivity across multiple receptor classes including orexin-1 receptors and 5-HT1A/5-HT2A receptors [3]. Procurement is essential for systematic evaluation of 1-position substituent effects in THIQ-based drug discovery programs.

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